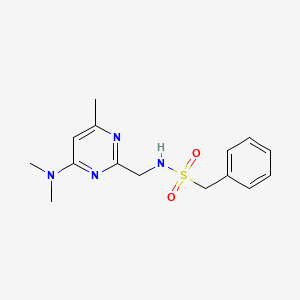

![molecular formula C9H11NO3 B2886952 N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine CAS No. 1262150-79-7](/img/structure/B2886952.png)

N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Novel Recovery of Nano-Structured Ceria (CeO2)

The research presented by Veranitisagul et al. (2011) in the "International Journal of Molecular Sciences" explores the use of benzoxazine dimers, which are similar in structure to N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine, as novel ligands for rare earth metal ions, such as cerium(III). This study demonstrates the potential of these compounds in the synthesis of single-phase ceria (CeO2) nanoparticles through thermal decomposition of Ce(III)-benzoxazine dimer complexes. The resulting ceria nanoparticles, characterized by their spherical shape and average diameter of 20 nm, highlight the application of these compounds in the preparation of nano-structured materials with potential uses in catalysis and material science Veranitisagul et al., 2011.

Metabolic N-Hydroxylation in Drug Metabolism

Gal, Gruenke, and Castagnoli (1975) investigated the metabolic N-hydroxylation of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane, a compound structurally related to N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine, by rabbit liver microsomes. This study provides insights into the metabolic pathways and potential bioactivation of compounds containing the hydroxylamine functional group. Understanding the N-hydroxylation process is crucial for assessing the pharmacokinetics and toxicological profiles of drugs and other xenobiotics Gal et al., 1975.

Mechanisms of Nucleophilic Substitution Reactions

The work by Domingos et al. (2004) in "The Journal of Organic Chemistry" explores the nucleophilic substitution reactions of methylated hydroxylamines with bis(2,4-dinitrophenyl)phosphate, shedding light on the chemical behavior of hydroxylamine derivatives. This research is relevant for understanding the reactivity and potential applications of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine in synthetic organic chemistry, particularly in the context of nucleophilic substitution reactions Domingos et al., 2004.

Bioactivation of N-Hydroxy Arylamines and Heterocyclic Amines

Chou, Lang, and Kadlubar (1995) in their study published in "Cancer Research" discuss the bioactivation of N-hydroxy arylamines and heterocyclic amines by human liver sulfotransferases. This research is pertinent to understanding the metabolic activation and potential carcinogenicity of compounds containing the N-hydroxy functional group, which is structurally related to N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine. The findings contribute to the knowledge of enzyme-mediated bioactivation pathways that may influence the toxicity and carcinogenic potential of related compounds Chou et al., 1995.

properties

IUPAC Name |

(NE)-N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-8-3-7(6-10-11)4-9(5-8)13-2/h3-6,11H,1-2H3/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZCYTHSFYOECU-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=NO)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=N/O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfonyl]-2-pyrimidinamine](/img/structure/B2886872.png)

![N-(4-acetylphenyl)-4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanamide](/img/structure/B2886873.png)

![N-(2,4-dimethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2886874.png)

![(Z)-methyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2886878.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2886889.png)